N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}cyclopropanecarboxamide
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Overview
Description
N-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-CYCLOPROPANECARBOXAMIDE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure combining a pyrazole ring, an ethylphenoxy group, and a cyclopropanecarboxamide moiety, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-CYCLOPROPANECARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Ethylphenoxy Group: The ethylphenoxy group is introduced via an etherification reaction, where 4-ethylphenol reacts with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Formation of the Cyclopropanecarboxamide Moiety: The cyclopropanecarboxamide group is synthesized by reacting cyclopropanecarboxylic acid with an amine, followed by coupling with the pyrazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis of N-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-CYCLOPROPANECARBOXAMIDE may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[
Properties
Molecular Formula |
C16H19N3O2 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-[1-[(4-ethylphenoxy)methyl]pyrazol-4-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H19N3O2/c1-2-12-3-7-15(8-4-12)21-11-19-10-14(9-17-19)18-16(20)13-5-6-13/h3-4,7-10,13H,2,5-6,11H2,1H3,(H,18,20) |
InChI Key |
GRTGSPVUICRABQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCN2C=C(C=N2)NC(=O)C3CC3 |
Origin of Product |
United States |
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